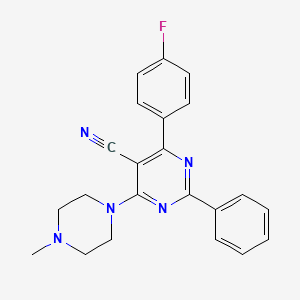![molecular formula C18H13Cl2N3O2 B3139658 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea CAS No. 477852-82-7](/img/structure/B3139658.png)
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea
Descripción general
Descripción
The compound “1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(2,4-dichlorobenzoyl)-1H-benzimidazole”, are members of the class of benzamides obtained by the formal condensation of 1H-benzimidazole and 2,4-dichlorobenzoic acid .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Electropolymerization : One study explores the oxidative coupling of 1-(2,6-dichlorobenzoyl)pyrroles with alkyl acrylates by palladium(II) acetate, which results in α-alkenyl-substituted pyrroles (Itahara, Kawasaki, & Ouseto, 1984)(Itahara, Kawasaki, & Ouseto, 1984). Another study involves the synthesis and electrochemical characterization of novel polymers containing pyrrole derivatives (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996)(Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Material Science and Polymer Chemistry : Research has been conducted on the synthesis and properties of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units (Zhang & Tieke, 2008)(Zhang & Tieke, 2008). Additionally, there's a study on new photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units (Beyerlein & Tieke, 2000)(Beyerlein & Tieke, 2000).
Structural and Molecular Analysis : A study discusses the ab initio crystal structure determination of chain functionalized pyrroles, which are important for their potential as antitumoral agents (Silva, López-Tosco, Tejedor, García-Tellado, & González-Platas, 2012)(Silva, López-Tosco, Tejedor, García-Tellado, & González-Platas, 2012).
Antimicrobial Applications : Research on 1,5-Diphenylpyrrole derivatives as antimycobacterial agents highlights the influence of lipophilic substituents on antimycobacterial activity (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008)(Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Propiedades
IUPAC Name |
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-6-7-14(15(20)9-12)17(24)11-8-16(21-10-11)23-18(25)22-13-4-2-1-3-5-13/h1-10,21H,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHMPLNECSXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CN2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-3-phenylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzenesulfonyl)-5-hydroxy-1-[4-(trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B3139575.png)
![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetonitrile](/img/structure/B3139582.png)
![1-[4-(2,3,4,5,6-Pentamethylbenzoyl)piperidino]-1-ethanone](/img/structure/B3139587.png)
![5-phenyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3139599.png)
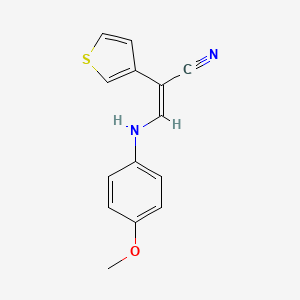

![Methyl 3-[5-(morpholine-4-carbonyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3139615.png)
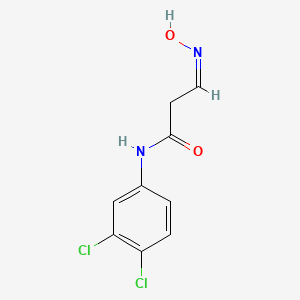
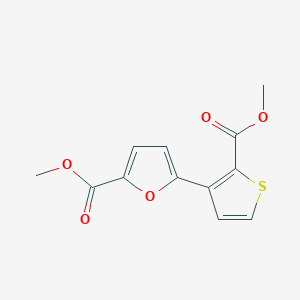
![4-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B3139644.png)
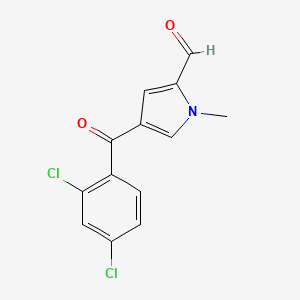
![5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3139665.png)

